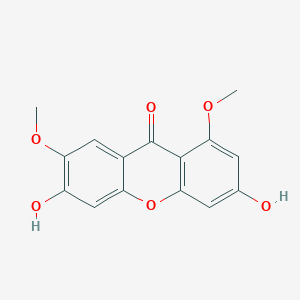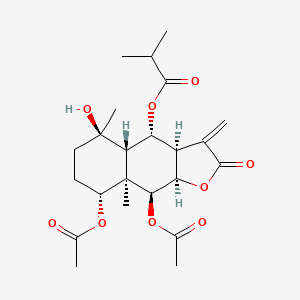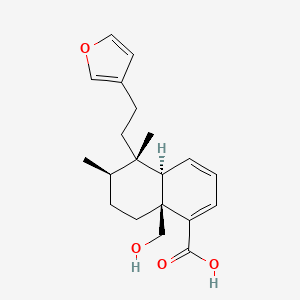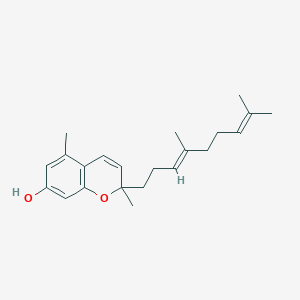
3',4'-dimethyl-α-Pyrrolidinovalerophenone (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4’-dimethyl-α-Pyrrolidinovalerophenone (hydrochloride) is an analytical reference standard that is structurally categorized as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Applications De Recherche Scientifique
1. Crystal Structure Analysis
α-Pyrrolidinovalerophenone (α-PVP), a potent β-ketone phenethylamine stimulant, has been analyzed for its crystal structure. The study focuses on the crystallization of its free base as the HCl salt. This research highlights the importance of understanding the molecular structure, which is crucial for the development of designer drugs and their regulation (Wood, Bernal, & Lalancette, 2016).
2. Influence on Dopamine Transporters
Research on α-PVP and its analogs has shown their role as dopamine transporter (DAT) reuptake inhibitors. The potency of these compounds at DAT is influenced by structural modifications, highlighting their potential pharmacological significance and the implications for drug design and therapeutic applications (Kolanos et al., 2015).
3. Metabolic Analysis
Studies have been conducted to understand the metabolism of α-PVP in humans. This involves identifying and quantifying major metabolites in urine, offering insights into the drug’s metabolism, excretion, and potential toxicological impact (Shima et al., 2013).
4. Forensic Analysis
Forensic science has utilized the analysis of α-PVP in cases of poisoning and drug abuse. Understanding its presence and concentration in biological samples is crucial for legal and medical investigations related to drug use and abuse (Grapp et al., 2016).
5. Analytical Characterization
Research has also focused on the analytical characterization of α-PVP and related compounds. This includes using techniques like LC-QTOF-MS, GC-MS, and NMR for identification, aiding in the detection and regulation of new psychoactive substances (Qian et al., 2017).
Propriétés
Nom du produit |
3',4'-dimethyl-α-Pyrrolidinovalerophenone (hydrochloride) |
|---|---|
Formule moléculaire |
C17H25NO · HCl |
Poids moléculaire |
295.9 |
InChI |
InChI=1S/C17H25NO.ClH/c1-4-7-16(18-10-5-6-11-18)17(19)15-9-8-13(2)14(3)12-15;/h8-9,12,16H,4-7,10-11H2,1-3H3;1H |
Clé InChI |
XJYMZBBUHCGQGL-UHFFFAOYSA-N |
SMILES |
CC1=C(C)C=C(C(C(CCC)N2CCCC2)=O)C=C1.Cl |
Synonymes |
3,4-dimethyl-α-PVP; 3,4-dimethyl-α-Pyrrolidinopentiophenone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







